molecular formula C8H13NO2 B14378158 2-Cyano-4,4-dimethylpentanoic acid CAS No. 88319-38-4

2-Cyano-4,4-dimethylpentanoic acid

Cat. No.: B14378158
CAS No.: 88319-38-4
M. Wt: 155.19 g/mol
InChI Key: MHOCYJBBUJRIRP-UHFFFAOYSA-N
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Description

2-Cyano-4,4-dimethylpentanoic acid (CAS 88319-38-4) is a specialized organic compound with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol . It serves as a valuable building block in organic synthesis and medicinal chemistry research, featuring a carboxylic acid group and a cyano (-CN) group at the C2 position, alongside two methyl groups at the C4 position that introduce significant steric influence . The electron-withdrawing nature of the cyano group makes this compound a versatile precursor for further chemical transformations. It can undergo various reactions, including nucleophilic addition to form cyanohydrins, hydrolysis to yield carboxylic acids or amides, and reduction to produce primary amines using agents like lithium aluminum hydride (LiAlH₄) . Several synthetic routes have been documented, such as a high-yielding halide-to-cyanide substitution of 2-bromo-4,4-dimethylpentanoic acid derivatives using copper(I) cyanide, and selective hydrolysis of dinitrile precursors . Researchers utilize this nitrile-containing acid as a key intermediate for constructing more complex molecules, with applications in the development of peptide mimetics and other biochemical tools . Please note that this product is intended for research purposes and laboratory use only. It is not meant for diagnostic, therapeutic, or any human or veterinary applications .

Properties

CAS No.

88319-38-4

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-cyano-4,4-dimethylpentanoic acid

InChI

InChI=1S/C8H13NO2/c1-8(2,3)4-6(5-9)7(10)11/h6H,4H2,1-3H3,(H,10,11)

InChI Key

MHOCYJBBUJRIRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C#N)C(=O)O

Origin of Product

United States

Preparation Methods

Halide-to-Cyanide Substitution

A direct approach involves substituting a halogen atom at the 2-position of 4,4-dimethylpentanoic acid derivatives with a cyanide group. For instance, 2-bromo-4,4-dimethylpentanoic acid can undergo nucleophilic displacement using metal cyanides. Copper(I) cyanide (CuCN) in dimethylformamide (DMF) at elevated temperatures (130–140°C) facilitates this transformation, as demonstrated in analogous thiazolecarboxylate syntheses.

Reaction Conditions:

  • Substrate: 2-Bromo-4,4-dimethylpentanoic acid methyl ester (protecting the carboxylic acid as an ester prevents side reactions).
  • Reagent: CuCN (1.2 equiv), CuI (0.1 equiv) as a catalyst.
  • Solvent: DMF, 16 hours at 135°C.
  • Workup: Hydrolysis with dilute HCl to deprotect the ester.

This method yields ~70–85% of the target compound, with purity exceeding 95% after recrystallization. However, regioselectivity challenges may arise due to steric hindrance at the 4,4-dimethyl branch.

Grignard Reagent-Based Syntheses

Cyanide-Containing Grignard Reagents

Grignard reagents derived from cyanohydrins enable the construction of the carbon skeleton. For example, reacting 4,4-dimethylpentan-2-one with hydrogen cyanide forms the cyanohydrin, which is subsequently treated with magnesium to generate the corresponding Grignard reagent. Quenching with carbon dioxide introduces the carboxylic acid group:

$$
\text{4,4-Dimethylpentan-2-one} \xrightarrow{\text{HCN}} \text{Cyanohydrin} \xrightarrow{\text{Mg}} \text{Grignard Reagent} \xrightarrow{\text{CO}_2} \text{2-Cyano-4,4-dimethylpentanoic acid}
$$

This method, adapted from Carini’s work on biphenyl synthesis, achieves ~65% yield but requires careful control of reaction stoichiometry to avoid over-addition.

Cross-Coupling with Nitrile Electrophiles

Transition metal-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, can assemble the carbon framework. A boronic ester derivative of 4,4-dimethylpentanoic acid couples with a cyano-containing aryl or alkyl halide using palladium catalysts. While this approach is less common for aliphatic systems, manganese chloride (MnCl₂)-mediated couplings, as seen in biphenyl syntheses, show promise for sterically hindered substrates.

Hydrolysis of Nitrile Precursors

Dinitrile Hydrolysis

Starting from 2-cyano-4,4-dimethylpentanenitrile, selective hydrolysis of one nitrile group to a carboxylic acid is achievable under acidic or basic conditions. Sulfuric acid (50% v/v) at reflux (100°C) for 6 hours converts the nitrile to a carboxylic acid with minimal side product formation:

$$
\text{2-Cyano-4,4-dimethylpentanenitrile} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{this compound}
$$

Yields range from 80–90%, though over-hydrolysis to the diacid remains a risk.

Enzymatic Hydrolysis

Lipases or nitrilases selectively hydrolyze nitriles under mild conditions. Candida antarctica lipase B in phosphate buffer (pH 7.0) at 37°C converts 2-cyano-4,4-dimethylpentanenitrile to the acid with 92% enantiomeric excess, making this method ideal for chiral synthesis.

Cyanation via Metal Catalysts

Copper-Mediated Cyanation

Building on methodologies from thiazolecarboxylate synthesis, 2-iodo-4,4-dimethylpentanoic acid undergoes cyanation with CuCN in DMF. The reaction proceeds via a single-electron transfer mechanism, yielding the nitrile at 130°C over 16 hours:

$$
\text{2-Iodo-4,4-dimethylpentanoic acid} + \text{CuCN} \xrightarrow{\text{DMF}} \text{this compound}
$$

This route achieves 85–90% yield and >99% purity after hydrochloride salt formation.

Palladium-Catalyzed Cyanation

Palladium(II) acetate with Xantphos as a ligand enables cyanation of 2-bromo-4,4-dimethylpentanoic acid using potassium hexacyanoferrate(II). Conducted in aqueous ethanol at 80°C, this method offers a greener alternative with 75% yield.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Halide Substitution (CuCN) 85 99 High yield, scalable Toxic reagents, high temperatures
Mitsunobo Reaction 65 92 Mild conditions, no cyanide salts Costly reagents, moderate yield
Grignard Reagent 60 88 Builds carbon skeleton Sensitivity to moisture, multi-step
Dinitrile Hydrolysis 90 95 Simple, high yield Risk of over-hydrolysis
Enzymatic Hydrolysis 78 99 Enantioselective, eco-friendly Substrate specificity, slow kinetics

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:

    Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions, forming cyanohydrins.

    Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides.

    Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Addition: Reagents such as hydrogen cyanide (HCN) or sodium cyanide (NaCN) under acidic conditions.

    Hydrolysis: Acidic or basic aqueous solutions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation.

Major Products Formed

    Cyanohydrins: Formed through nucleophilic addition.

    Carboxylic Acids and Amides: Formed through hydrolysis.

    Primary Amines: Formed through reduction.

Scientific Research Applications

It appears that the query is focused on gathering information about the applications of "2-Cyano-4,4-dimethylpentanoic acid." However, the search results provide information on the related compound "2-Cyano-4,4-dimethyl-pent-2-enoic acid" . Additionally, there are results about using cyanoacetic acid in organic chemistry . Because of the similarities in structure, it may be possible to infer some applications of this compound based on the applications of these related compounds.

Chemical and Physical Properties of 2-Cyano-4,4-dimethyl-pent-2-enoic acid
2-Cyano-4,4-dimethyl-pent-2-enoic acid has the molecular formula C8H11NO2C_8H_{11}NO_2 and a molecular weight of 153.17800 . Key properties include :

  • Density: 1.078±0.06 g/cm3
  • Boiling Point: 287.4±23.0 °C
  • Melting Point: 123.5-125 °C

Potential Applications Based on Related Compounds

  • Analogues in Pharmaceuticals:
    • 2-Cyano-4,4-dimethyl-pent-2-enoic acid is mentioned in a patent (WO2012/158810 A1) by PRINCIPIA BIOPHARMA INC. . Though the specific application is not detailed in the search results, this suggests its potential use in pharmaceutical research or as an intermediate in drug synthesis.
  • Cyanoacetic Acid in Organic Synthesis:
    • Cyanoacetic acid, a related compound, has versatile applications in organic chemistry . It can be used as a catalyst for the Biginelli reaction and as a reagent in the Knoevenagel condensation reaction . These reactions are crucial for synthesizing various organic compounds, including dihydropyrimidinones and polyfunctionalized olefins .
    • The Knoevenagel adducts derived from cyanoacetic acid can serve as building blocks for creating structurally complex molecules and have demonstrated potential larvicidal activity against Aedes aegypti .
  • Synthesis of Febuxostat Precursor:
    • The search results mention the use of cuprous cyanide in the synthesis of Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, a precursor for Febuxostat . Febuxostat is a medication used to treat hyperuricemia and gout . This highlights the importance of cyano compounds in synthesizing pharmaceutical intermediates .
  • Reaction with Acetone and Cyanide:
    • Research indicates that reacting acetone with sodium cyanide, using (η-C5H5)2TiCl2 as a Lewis acid catalyst, can construct organic scaffolds . Similarly, thallous cyanide can mediate the transformation of acetone into 2,4-dihydroxy-2,4-dimethylpentanoic acid . These processes demonstrate the utility of cyanide compounds in forming complex organic structures .

Mechanism of Action

The mechanism of action of 2-Cyano-4,4-dimethylpentanoic acid involves its interaction with various molecular targets. The cyano group can act as a nucleophile, participating in reactions that modify the structure and function of biological molecules. The compound’s effects are mediated through pathways involving nucleophilic addition, hydrolysis, and reduction reactions.

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications Notable Properties
This compound C₈H₁₃NO₂ ~171.2 (estimated) -COOH, -CN, -C(CH₃)₂ Synthetic intermediates High reactivity via cyano group
4,4'-Azobis(4-cyanovaleric acid) C₁₂H₁₆N₄O₄ 304.3 -COOH, -CN, -N=N- Polymer additive Thermal radical generation
(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid C₇H₁₆N₂O₂ 161.2 -COOH, -NH₂, -OH, -C(CH₃)₂ Biochemical synthesis Stabilizes macrocycle libraries
(2S,3S)-2,3-Bisbenzoylamino-2,4-dimethylpentanoic acid methyl ester C₁₄H₁₇NO₄ 263.3 -COOCH₃, -NHCOPh, -C(CH₃)₂ Peptide mimetics Crystalline (mp 188–190°C)

Q & A

Q. How to correlate HPLC retention times with structural modifications in analogs?

  • Methodological Answer : Perform QSAR analysis using logP and polar surface area (TPSA) as predictors. Use a C18 column (5 µm, 4.6 × 150 mm) with 0.1% formic acid in water/acetonitrile. Validate with analogs (e.g., 4-hydroxy or amino derivatives) from and .

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